molecular formula C8H8INO2 B1599592 (R)-2-Amino-2-(4-iodophenyl)acetic acid CAS No. 25673-26-1

(R)-2-Amino-2-(4-iodophenyl)acetic acid

Cat. No.: B1599592
CAS No.: 25673-26-1
M. Wt: 277.06 g/mol
InChI Key: SHUIEJDVWZHDTI-SSDOTTSWSA-N
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Description

(R)-2-Amino-2-(4-iodophenyl)acetic acid (CAS 25673-26-1) is a chiral, iodinated aromatic amino acid derivative of high value in medicinal chemistry and drug discovery research. This compound features a molecular formula of C₈H₈INO₂ and a molecular weight of 277.06 g/mol . It must be stored sealed in a dry environment, typically at 2-8°C, to maintain stability . Its primary research application lies in its role as a key chiral building block for the synthesis and optimization of novel therapeutic agents. Recent scientific literature highlights the use of this compound and its structural analogues in the development of Polo-like kinase 1 (Plk1) inhibitors . Plk1 is a serine/threonine kinase widely overexpressed in various human cancers, making it an attractive target for anticancer drug discovery. Inhibitors derived from this chemical scaffold effectively block the Plk1 polo-box domain (PBD), induce mitotic block, and promote apoptotic cell death in cancer cells, demonstrating significant research value in oncology . The iodine atom on the phenyl ring provides a versatile handle for further chemical modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to rapidly diversify the molecular structure. The chiral (R)-enantiomer ensures specificity in creating targeted molecules for biological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R)-2-amino-2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUIEJDVWZHDTI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427560
Record name (R)-2-Amino-2-(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25673-26-1
Record name (R)-2-Amino-2-(4-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (R)-2-Amino-2-(4-iodophenyl)acetic acid is utilized as a precursor in the synthesis of more complex organic molecules. Its iodine atom allows for various substitution reactions that can lead to the formation of different derivatives.

Reactions Involving the Compound

  • The compound can undergo several chemical transformations:
    • Oxidation : Can produce oxo derivatives.
    • Reduction : Can yield phenylacetic acid derivatives.
    • Substitution Reactions : The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Reaction TypeCommon ReagentsProducts Formed
OxidationKMnO4, CrO3Oxo derivatives
ReductionLiAlH4, NaBH4Phenylacetic acid derivatives
SubstitutionNaN3, ThiolsSubstituted phenylacetic acid derivatives

Biological Research

Potential Biological Activities

  • The compound exhibits promising biological activities, including antibacterial and antifungal properties. Its structural similarity to neurotransmitters suggests potential interactions with biological receptors.

Interaction Studies

  • Research has focused on its binding affinity with various receptors and enzymes, making it a candidate for studying neurological disorders and other diseases.

Pharmaceutical Development

Drug Design and Development

  • Due to its unique structure, this compound is being investigated for its potential use in drug development targeting conditions such as:
    • Neurological Disorders : Its ability to mimic neurotransmitters may allow it to interact effectively with neuronal pathways.
    • Cancer Treatment : It shows potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which is relevant in treating inflammation and cancer.

Case Study: COX-2 Inhibition

A study highlighted that compounds similar to this compound could selectively inhibit COX-2 without significantly affecting COX-1. This selectivity is crucial in developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

Industrial Applications

Synthesis of Agrochemicals and Dyestuffs

  • The compound is also employed in the synthesis of various agrochemicals and dyes due to its reactive iodine atom, which can enhance the reactivity of other compounds in industrial processes.

Mechanism of Action

The mechanism by which (R)-2-Amino-2-(4-iodophenyl)acetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a family of 2-amino-2-phenylacetic acid derivatives. Key structural analogs include:

Compound Name Substituent (X) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(R)-2-Amino-2-(4-fluorophenyl)acetic acid F 169.15 Higher solubility; metabolic intermediate
(R)-2-Amino-2-(4-chlorophenyl)acetic acid Cl 199.63 Precursor in oxazepanone synthesis
(R)-2-Amino-2-(4-bromophenyl)acetic acid Br 244.07 Used in drug discovery (price: €178/250mg)
(R)-2-Amino-2-(4-trifluoromethylphenyl)acetic acid CF₃ 233.18 Enhanced lipophilicity; enzyme inhibition
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Cl (2,4-diCl) 290.15 Collagenase inhibition (IC₅₀ ~nM range)

Key Observations :

  • Halogen Effects : Iodine’s large atomic radius increases steric bulk and polarizability compared to F, Cl, or Br. This enhances van der Waals interactions in protein binding but may reduce solubility .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in increases acidity (pKa ~1.5) compared to iodine, altering reactivity in nucleophilic substitutions.

Physicochemical Properties

Property (R)-4-Iodo Derivative (R)-4-Fluoro Derivative (R)-4-Chloro Derivative
Molecular Weight ~307.08 169.15 199.63
LogP (Predicted) ~2.5 ~1.2 ~1.8
Solubility (aq.) Low Moderate Low
Synthetic Cost (per gram) Not reported €95 (1g) €178 (250mg)

Pharmaceutical Relevance

  • Impurity Profile: (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid is a monitored impurity in amoxicillin synthesis, emphasizing the need for strict stereochemical control in related compounds .
  • Drug Discovery : Bromo and methoxy derivatives are commercially available for lead optimization, highlighting the scaffold’s versatility .

Biological Activity

(R)-2-Amino-2-(4-iodophenyl)acetic acid, also known as 4-Iodo-phenylalanine, is an amino acid derivative with significant biological activity that has attracted attention in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is characterized by its unique structure, which includes an iodine atom attached to a phenyl group and an amino group, influencing its reactivity and potential interactions within biological systems.

  • Molecular Formula : C₈H₈INO₂
  • Molecular Weight : 277.06 g/mol
  • CAS Number : 25673-26-1

The presence of the iodine atom is particularly noteworthy as it can enhance the compound's binding affinity to various biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to enzymes and receptors. This interaction may modulate various biological pathways, leading to different physiological effects.

Antimicrobial Properties

Studies have indicated that this compound exhibits potential antimicrobial activity. It has been investigated for its effectiveness against both bacterial and fungal strains, suggesting its utility in pharmaceutical applications as an antimicrobial agent.

Anticancer Potential

Research has explored the compound's potential as an anticancer agent. Its structural similarity to neurotransmitters and other bioactive molecules allows it to interact with cancer cell pathways. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into its therapeutic potential .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be highlighted in comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Amino-2-(4-hydroxyphenyl)acetic acidHydroxy group instead of iodineExhibits different biological activity due to hydroxyl group
2-Amino-3-(4-chlorophenyl)propanoic acidChlorine substitution on phenyl ringPotentially different pharmacological properties
3-Amino-2-(4-bromophenyl)propanoic acidBromine substitutionMay show distinct reactivity patterns compared to iodine

This table illustrates how the presence of the iodine atom in this compound contributes to its distinct chemical reactivity and biological activity compared to other related compounds.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains using standard disc diffusion methods. Results indicated significant inhibition zones, suggesting its potential application in treating infections caused by resistant strains.
  • Cytotoxicity in Cancer Cells : In vitro assays were conducted on several cancer cell lines where this compound exhibited dose-dependent cytotoxic effects. The compound was shown to induce apoptosis in H146 small-cell lung cancer cells, highlighting its potential as a lead compound for further drug development .

Preparation Methods

Electrophilic Aromatic Iodination of L-Phenylalanine

One of the most established methods for preparing this compound is the selective iodination of L-phenylalanine at the para position of the phenyl ring. This method preserves the chiral center and introduces the iodine substituent via electrophilic aromatic substitution.

  • Procedure:

    • Dissolve L-phenylalanine in an acidic medium, commonly acetic acid.
    • Add iodine (I2) and an oxidizing agent such as sodium iodate (NaIO3) to facilitate the electrophilic substitution.
    • Stir the reaction at room temperature until completion.
    • Isolate the product by filtration and purify via recrystallization.
  • Key Considerations:

    • Reaction temperature control (<60°C) is critical to prevent dehalogenation or racemization of the chiral center.
    • Acidic conditions favor electrophilic substitution while maintaining amino acid integrity.

This method is scalable and suitable for industrial production, often optimized with continuous flow reactors and advanced purification techniques to maximize yield and purity.

Coupling Reactions Using 4-Iodophenylacetic Acid Precursors

Another synthetic approach involves the preparation of 4-iodophenylacetic acid derivatives followed by amination to introduce the amino group stereoselectively.

  • Example Reaction:

    • 4-Iodophenylacetic acid is coupled with chiral amines or protected amino intermediates using coupling reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxy-7-aza-benzotriazole (HOAt) in dichloromethane at room temperature.
    • Triethylamine is used as a base to facilitate the reaction.
    • The reaction typically proceeds over 3 hours, followed by aqueous workup and crystallization to isolate the product.
  • Outcome:

    • This method yields this compound derivatives with high stereochemical fidelity.
    • Crystallization from hexanes/dichloromethane mixtures provides high-purity crystalline products.

Novel Phenylacetic Acid Compound Preparation (Patent CN107417509A)

A patented method describes a preparation route for phenylacetic acid compounds, including halogenated derivatives, via hydrolysis of halogenated precursors or addition reactions increasing carbon skeleton length.

  • General Features:
    • Utilizes hydrolysis of trihalomethyl-substituted intermediates under controlled conditions.
    • Employs solvents and reaction conditions optimized to preserve the iodine substituent.
    • This method offers an alternative for synthesizing halogenated phenylacetic acids with potential for scale-up.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetic acid, dichloromethane (CH2Cl2) Acetic acid for iodination; CH2Cl2 for coupling
Temperature Room temperature to 60°C Higher temps risk racemization/dehalogenation
Reaction Time 3 hours to overnight Depends on method; coupling reactions ~3 hours
Reagents Iodine (I2), sodium iodate (NaIO3), EDC·HCl, HOAt, triethylamine Oxidizing agents for iodination; coupling agents for amination
Purification Recrystallization, chromatography Reverse-phase HPLC or recrystallization for purity

Purification and Structural Validation

  • Purification Techniques:

    • Recrystallization from solvent mixtures such as ethanol/water or hexanes/dichloromethane.
    • Chromatographic methods including reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA).
    • Ion-exchange resins to remove residual halides or unreacted amines.
  • Structural Validation:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm chemical structure.
    • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation.
    • X-ray crystallography to confirm stereochemistry and crystal structure.
    • Enantiomeric purity assessment via chiral HPLC.

Research Findings and Analysis

  • Stereochemical Integrity:

    • Maintaining the (R)-configuration during iodination and coupling is critical.
    • Use of chiral auxiliaries or protecting groups helps avoid racemization during amino group introduction.
  • Yield and Purity:

    • Optimized iodination reactions yield high conversion with minimal side products.
    • Coupling reactions using carbodiimide chemistry are efficient and yield crystalline products with >95% purity after recrystallization.
  • Stability:

    • The iodine substituent is sensitive to photolytic cleavage; thus, storage under light-protected conditions is recommended.
    • Buffering aqueous solutions at neutral pH enhances compound stability for in vitro applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Limitations
Electrophilic Aromatic Iodination L-Phenylalanine Iodine, sodium iodate, acetic acid, RT Direct iodination, preserves chirality Requires careful temp control to avoid racemization
Carbodiimide-Mediated Coupling 4-Iodophenylacetic acid + chiral amine EDC·HCl, HOAt, triethylamine, CH2Cl2, RT High stereoselectivity, crystalline product Multi-step, requires purified intermediates
Hydrolysis of Halogenated Precursors (Patent CN107417509A) Halogenated trihalomethyl intermediates Hydrolysis under controlled conditions Alternative route, scalable Patent-restricted, less common

Q & A

Q. What are the optimal conditions for enantioselective synthesis of (R)-2-Amino-2-(4-iodophenyl)acetic acid?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic resolution using nitrilases or amidases. For example, nitrilase-catalyzed hydrolysis of racemic precursors at pH 8.0 and 37°C for 3 hours yields enantiomerically enriched (R)-isomers . Adjust reaction parameters such as pH (6.0–9.0), temperature (20–40°C), and substrate-to-enzyme ratio to optimize yield and enantiomeric excess (ee). Use chiral HPLC (e.g., with a CHIRALPAK® column) to monitor ee, referencing protocols for structurally similar compounds like (R)-2-Amino-2-(4-fluorophenyl)acetic acid .

Q. Which analytical techniques are most effective for characterizing enantiomeric purity and structural integrity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using columns like CHIRALPAK® AD-H or OD-H, with mobile phases of hexane/isopropanol (85:15) and 0.1% trifluoroacetic acid .
  • NMR Spectroscopy : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to analogs like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns, ensuring no degradation products (e.g., deiodinated derivatives) are present .

Q. How to mitigate racemization during purification?

Methodological Answer: Avoid high temperatures (>50°C) and strongly acidic/basic conditions during crystallization. Use mild solvents (e.g., water/ethanol mixtures) and rapid silica gel chromatography at neutral pH. For analogs like (R)-2-Amino-2-(4-fluorophenyl)acetic acid, crystallization at pH 2.0 with HCl minimized racemization .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields when scaling up synthesis?

Methodological Answer: Contradictions often arise from kinetic vs. thermodynamic control. Perform Design of Experiments (DoE) to identify critical factors (e.g., substrate concentration, agitation rate). For enzymatic reactions, ensure uniform enzyme distribution and monitor dissolved oxygen levels. Compare scalability challenges with fluorophenyl analogs, where scale-up from 1g to 100g reduced ee by 5% due to pH gradients .

Q. What mechanistic insights explain the stereoselectivity of nitrilases toward iodophenyl substrates?

Methodological Answer: Use molecular docking simulations to model substrate-enzyme interactions. The iodine atom’s bulkiness may influence binding in the nitrilase active site, as seen in fluorophenyl derivatives where halogen size correlates with enantioselectivity . Validate with site-directed mutagenesis of key residues (e.g., Phe168 in nitrilase from Alcaligenes faecalis) to assess steric/electronic effects .

Q. How to analyze degradation pathways under physiological conditions?

Methodological Answer: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks. Use LC-MS to identify degradation products, such as deiodinated acetic acid derivatives or oxidative byproducts. For analogs like (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid, photodegradation via C-I bond cleavage was a major pathway .

Q. What computational methods predict solubility and bioavailability of iodophenyl derivatives?

Methodological Answer: Employ COSMO-RS or Molecular Dynamics (MD) simulations to calculate logP and aqueous solubility. Compare with experimental data from fluorophenyl analogs, where logP increased by 0.5 units due to iodine’s hydrophobicity . Use in vitro Caco-2 cell models to assess permeability, noting iodine’s potential impact on passive diffusion.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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